molecular formula C8H2BrFN2S B13712898 4-Bromo-2-cyano-3-fluorophenylisothiocyanate

4-Bromo-2-cyano-3-fluorophenylisothiocyanate

Cat. No.: B13712898
M. Wt: 257.08 g/mol
InChI Key: YXHGPFADFRGLBS-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-3-fluorophenylisothiocyanate is a chemical compound with the molecular formula C8H2BrFN2S and a molecular weight of 257.08 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyano-3-fluorophenylisothiocyanate typically involves the reaction of 4-bromo-2-cyano-3-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The process generally involves:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-3-fluorophenylisothiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, typically under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids.

Major Products Formed

Scientific Research Applications

4-Bromo-2-cyano-3-fluorophenylisothiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of protein interactions and labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-3-fluorophenylisothiocyanate primarily involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups on proteins. This reactivity makes it useful for labeling and modifying proteins, allowing researchers to study protein function and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific reactivity and make it a versatile tool in chemical synthesis and biological research .

Properties

Molecular Formula

C8H2BrFN2S

Molecular Weight

257.08 g/mol

IUPAC Name

3-bromo-2-fluoro-6-isothiocyanatobenzonitrile

InChI

InChI=1S/C8H2BrFN2S/c9-6-1-2-7(12-4-13)5(3-11)8(6)10/h1-2H

InChI Key

YXHGPFADFRGLBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N=C=S)C#N)F)Br

Origin of Product

United States

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